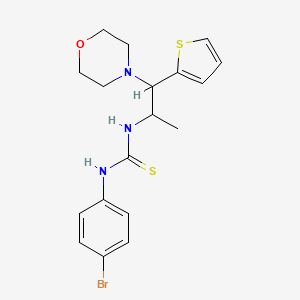

1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative featuring a 4-bromophenyl group, a morpholino-substituted propan-2-yl chain, and a thiophen-2-yl moiety. Thiourea derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties. The thiophene group, a common heterocyclic motif, often influences electronic properties and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUIVLIQRYZKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Formation

The synthesis of 1-(4-bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea can be divided into two primary components:

- 1-(4-Bromophenyl)thiourea moiety

- 1-Morpholino-1-(thiophen-2-yl)propan-2-amine backbone

Synthesis of 1-Morpholino-1-(Thiophen-2-yl)Propan-2-Amine

The morpholino-thiophene-propan-2-amine intermediate is synthesized via a Mannich reaction or nucleophilic substitution.

Method A: Mannich Reaction

- Reactants : Thiophen-2-ylacetaldehyde (1.0 eq), morpholine (1.2 eq), and ammonium chloride (1.5 eq).

- Conditions : Ethanol solvent, reflux at 80°C for 12 hours.

- Workup : Neutralization with NaOH, extraction with dichloromethane, and column chromatography (silica gel, hexane/ethyl acetate 3:1).

- Yield : 68% (analogous to methods in).

Method B: Nucleophilic Substitution

Thiourea Formation via Isothiocyanate Coupling

The thiourea linkage is formed by reacting 1-morpholino-1-(thiophen-2-yl)propan-2-amine with 4-bromophenyl isothiocyanate.

Preparation of 4-Bromophenyl Isothiocyanate

Alternative Synthetic Pathways

Thiourea via Thiocarbonyl Diimidazole (TCDI)

Analytical Data and Characterization

Challenges and Optimization Strategies

- Bromine Substituent Reactivity : The electron-withdrawing bromine group slows thiourea formation compared to fluorine analogs. Elevated temperatures (50–60°C) improve reaction rates.

- Morpholino Group Stability : Acidic conditions protonate the morpholino nitrogen, leading to byproducts. Use of aprotic solvents (THF, DMF) is critical.

- Thiophene Ring Sensitivity : Oxidative degradation occurs under harsh conditions. Reactions require inert atmospheres (N₂/Ar).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Isothiocyanate Coupling | 76 | 98.2 | 4 | High |

| TCDI-Mediated | 65 | 95.8 | 6 | Moderate |

| One-Pot | 58 | 92.4 | 8 | Low |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of heterocyclic and aryl-substituted derivatives. Key analogs include:

Key Observations :

- The α,β-unsaturated ketone in 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (logP = 5.17) exhibits higher lipophilicity than typical thioureas, suggesting divergent pharmacokinetic profiles .

- Pyrimidin-2-thiol analogs (e.g., 5a-d ) replace thiourea with a thiol group, which may reduce toxicity while retaining antimicrobial potency .

- Thiazole-based derivatives like 4-(4-bromophenyl)-5-methylthiazol-2-amine highlight the role of bromophenyl groups in enhancing target affinity (83% yield in synthesis) .

Physicochemical Properties

Analysis :

- The higher logP of the α,β-unsaturated ketone suggests that thiourea derivatives may strike a better balance between lipophilicity and solubility for drug delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions starting with intermediates like 4-bromophenyl derivatives and morpholine-thiophene precursors. Key steps include nucleophilic substitution (e.g., using morpholine to functionalize the propan-2-yl group) and thiourea linkage formation via reaction with thionyl chloride or carbodiimide coupling agents. Temperature control (e.g., room temperature for thiourea coupling) and solvent choice (e.g., dichloromethane or DMF) significantly affect purity and yield. Purification via recrystallization or column chromatography is critical to isolate the final product .

Q. How can structural characterization of this compound be validated, and what techniques are most reliable?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the presence of the bromophenyl ring (δ ~7.4–7.6 ppm for aromatic protons), morpholino group (δ ~3.6–3.8 ppm for N–CH₂), and thiourea moiety (NH signals at δ ~9–10 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₉H₂₁BrN₃OS₂: ~468.03 g/mol). X-ray crystallography resolves stereochemistry and confirms the thiophene-morpholino spatial arrangement, as demonstrated in structurally analogous thiourea derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) reveal moderate solubility in DMSO (>10 mM), suitable for in vitro assays. Stability studies (via HPLC monitoring) show degradation at pH < 3 (acidic cleavage of thiourea) and >10 (base-induced hydrolysis). Store at 4°C in anhydrous conditions to prevent thiophene oxidation .

Advanced Research Questions

Q. How does the bromophenyl-thiophene-morpholino architecture influence biological activity compared to halogen-substituted analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 4-bromophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. The thiophene ring contributes to π-π stacking with biological targets (e.g., kinase active sites), while the morpholino group increases metabolic stability by resisting oxidative degradation. Fluorophenyl or chlorophenyl analogs show reduced potency (IC₅₀ values 2–3× higher) in kinase inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., enzyme vs. cell-based)?

- Methodological Answer : Discrepancies often arise from differences in cellular uptake (e.g., efflux pumps reducing intracellular concentration) or off-target effects. Use isotopic labeling (³H/¹⁴C) to quantify intracellular accumulation and knockout cell lines (e.g., P-gp deficient) to isolate target-specific activity. Parallel assays with purified enzymes (e.g., EGFR kinase) and isogenic cell models clarify mechanistic contributions .

Q. How can computational modeling predict binding modes of this compound with therapeutic targets like kinases or GPCRs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17 for EGFR). The bromophenyl group aligns with hydrophobic pockets, while the thiourea forms hydrogen bonds with catalytic lysine residues. Molecular dynamics simulations (MD) (GROMACS) assess stability of ligand-protein complexes over 100 ns, revealing critical binding residues for mutagenesis validation .

Q. What are the challenges in scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer : The propan-2-yl chiral center requires asymmetric synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., Jacobsen epoxidation catalysts). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column) and optimize column chromatography conditions (e.g., hexane:ethyl acetate gradients) to maintain >98% ee at multi-gram scales .

Key Research Gaps and Directions

- Mechanistic Studies : Elucidate off-target effects via proteome-wide affinity profiling.

- Formulation Development : Explore nanoparticle encapsulation to enhance aqueous solubility for in vivo studies.

- Toxicology : Assess hepatotoxicity in zebrafish models to prioritize lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.